(+/-)5,6-EET Methyl Ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

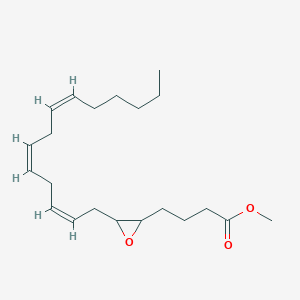

(+/-)5,6-EET Methyl Ester is a useful research compound. Its molecular formula is C21H34O3 and its molecular weight is 334.49. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

(+/-)5,6-EET Methyl Ester is synthesized through the epoxidation of arachidonic acid using cytochrome P450 enzymes in liver microsomes . The reaction involves the oxidation of arachidonic acid to form the epoxide intermediate, which is then esterified to produce the methyl ester derivative. The reaction conditions typically include the use of organic solvents such as ethanol, dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) to dissolve the reactants .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar enzymatic processes. The compound is often produced in bulk and stored as a solution in ethanol or other suitable solvents to maintain stability . The production process ensures high purity (≥98%) and stability for extended storage periods .

Analyse Chemischer Reaktionen

Types of Reactions

(+/-)5,6-EET Methyl Ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form dihydroxy derivatives.

Reduction: Reduction reactions can convert the epoxide group to a diol.

Substitution: Nucleophilic substitution reactions can occur at the epoxide ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like water or alcohols . The reactions are typically carried out under mild conditions to prevent degradation of the compound .

Major Products Formed

The major products formed from these reactions include dihydroxy eicosatrienoic acids, diols, and substituted derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

Cardiovascular Applications

Vasodilation and Blood Pressure Regulation

Research indicates that EETs, including 5,6-EET methyl ester, play a crucial role in inducing vasodilation and lowering blood pressure. Studies have demonstrated that 5,6-EET can activate potassium channels in vascular smooth muscle cells, leading to membrane hyperpolarization and relaxation of blood vessels . The methyl ester form is noted for its stability and effectiveness in eliciting these vasodilatory responses, making it a candidate for developing antihypertensive therapies.

Mechanisms of Action

The vasodilatory effects of 5,6-EET are mediated through several signaling pathways. For instance, it has been shown to increase intracellular calcium mobilization in neuroendocrine cells, which can influence hormone secretion and vascular tone . Additionally, the compound's interaction with fatty acid binding proteins may modulate its biological activity by regulating its metabolism and availability .

Renal Function

Ion Transport Regulation

(+/-)5,6-EET methyl ester has been implicated in the regulation of electrolyte transport in renal cells. In studies using polarized Madin-Darby canine kidney (MDCK) cells, it was found to activate electrogenic chloride transport across the apical membrane . This mechanism is essential for maintaining fluid balance and electrolyte homeostasis in the kidneys.

Impact on Diabetic Nephropathy

Emerging evidence suggests that EETs may protect against renal injury associated with diabetes. In animal models of diabetes, increasing endogenous EET levels through various interventions has been linked to reduced inflammation and improved renal function . The application of 5,6-EET methyl ester could potentially enhance these protective effects.

Metabolic Effects

Insulin Sensitivity and Glucose Metabolism

Studies have indicated that EETs contribute positively to glucose tolerance and insulin sensitivity. Specifically, the presence of 5,6-EET has been associated with improved metabolic profiles in diabetic models by enhancing glucose uptake and reducing insulin resistance . This suggests potential applications in managing metabolic disorders such as type 2 diabetes.

Case Studies and Research Findings

Wirkmechanismus

(+/-)5,6-EET Methyl Ester exerts its effects through the activation of specific molecular targets and pathways. It is known to mobilize calcium ions in neuroendocrine cells, leading to hormone secretion. The compound interacts with cytochrome P450 enzymes and other cellular receptors to modulate various physiological processes.

Vergleich Mit ähnlichen Verbindungen

(+/-)5,6-EET Methyl Ester is compared with other EETs, such as:

- 8,9-EET

- 11,12-EET

- 14,15-EET

Uniqueness

This compound is unique due to its specific epoxide position and its ability to be hydrolyzed to the free acid form, making it more stable for storage and use in research.

Similar Compounds

Similar compounds include other EETs and their methyl ester derivatives, which share similar biochemical properties but differ in their epoxide positions and biological activities.

Biologische Aktivität

(+/-)5,6-EET (epoxyeicosatrienoic acid) methyl ester is a bioactive lipid derived from arachidonic acid through the action of cytochrome P450 epoxygenases. It plays a significant role in various physiological processes, including inflammation, renal function, and vascular regulation. This article explores the biological activities of 5,6-EET methyl ester, highlighting its mechanisms of action, effects on ion transport, and potential therapeutic applications.

5,6-EET is known for its relatively low chemical stability compared to other EET regioisomers. It is rapidly hydrolyzed to 5,6-dihydroxy-eicosatrienoic acid (5,6-DHET) and its δ-lactone form under neutral and acidic conditions . The methyl ester form enhances its metabolic stability and bioavailability, making it a valuable compound for research.

Ion Transport Modulation

Research has demonstrated that 5,6-EET influences ion transport in renal cells. In a study using Madin-Darby canine kidney (MDCK) cells, 5,6-EET was shown to activate electrogenic chloride transport from the apical membrane of epithelial cells. This effect was independent of prostaglandin E2 (PGE2) but required conversion to an active metabolite by cyclooxygenase enzymes .

Vasodilation and Blood Pressure Regulation

5,6-EET has been implicated in vasodilation and the regulation of blood pressure through its actions on endothelial cells. It acts as an endothelium-derived hyperpolarizing factor (EDHF), contributing to vascular relaxation . Studies have indicated that increasing EET levels can counteract hypertension and renal injury associated with salt-sensitive conditions .

Inflammation and Pain Modulation

The compound exhibits anti-inflammatory properties by inhibiting the activity of soluble epoxide hydrolase (sEH), which metabolizes EETs into less active diols. Inhibition of sEH has been linked to reduced inflammation in various disease models . Additionally, 5,6-EET methyl ester has been identified as a ligand for the cannabinoid receptor CB2, suggesting its potential role in modulating pain and inflammatory responses .

Case Studies and Research Findings

- Renal Function : A study demonstrated that 5,6-EET enhances Cl- transport in renal distal tubular cells. The findings suggested a saluretic effect mediated by its conversion to 5,6-epoxy-PGE1 .

- Hypertension : Transgenic mice expressing human CYP2C8 or CYP2J2 showed decreased blood pressure and improved vasodilatory responses when EET levels were elevated. This highlights the therapeutic potential of enhancing EET bioavailability in hypertensive conditions .

- Nephroprotection : Alkoxy analogues of EETs have shown promise as nephroprotective agents against cisplatin-induced nephrotoxicity by stabilizing mitochondrial function and reducing oxidative stress .

Data Tables

Eigenschaften

IUPAC Name |

methyl 4-[3-[(2Z,5Z,8Z)-tetradeca-2,5,8-trienyl]oxiran-2-yl]butanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H34O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-16-19-20(24-19)17-15-18-21(22)23-2/h7-8,10-11,13-14,19-20H,3-6,9,12,15-18H2,1-2H3/b8-7-,11-10-,14-13- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGESKIWNDBIILZ-JPFHKJGASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC1C(O1)CCCC(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C/C=C\CC1C(O1)CCCC(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H34O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.